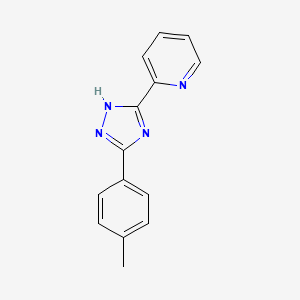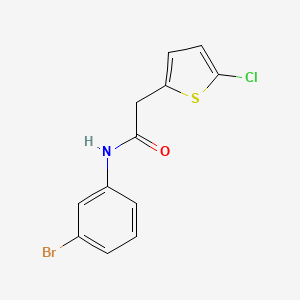
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves various chemical reactions . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities . They have been found to display anticancer activities in various in vitro and in vivo models . The influence of the substituent on the compounds’ activity is depicted .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various spectroscopic techniques . For instance, the NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer (Rheinstetten, Germany) in CDCl3 .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. These derivatives were tested against E. coli, B. mycoides, and C. albicans. Notably, four compounds demonstrated superior antimicrobial activity .
Herbicidal Activity
While herbicidal applications are less common for this compound, introducing fluorine-containing phenyl groups into its molecular structure could enhance its herbicidal properties. Further research is needed to explore this potential .
Cytotoxic Effects
In a separate study, the cytotoxic effects of similar 1,3,4-thiadiazole derivatives were evaluated. Compound cytotoxicity was assessed on leukemia cell lines (K562 CML, Jurkat, and MT-2) and the HeLa human cervical carcinoma cell line. Investigating the cytotoxicity of our compound could provide insights into its potential use in cancer therapy .
Antitumor Activity
Although not directly studied for antitumor activity, related thiazole compounds have demonstrated potent effects on prostate cancer cells. Considering the structural similarities, it’s worth exploring whether our compound exhibits similar antitumor properties .
Mechanism of Action
properties
IUPAC Name |
4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-20-21-17(25-11)13-6-8-22(9-7-13)10-15(23)19-14-4-2-12(3-5-14)16(18)24/h2-5,13H,6-10H2,1H3,(H2,18,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUAXMHCJJFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)
